![molecular formula C22H25NO3 B430033 ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 351223-90-0](/img/structure/B430033.png)
ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
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Description
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate, also known as EOQA, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 291.4 g/mol and a boiling point of 150-152 °C. EOQA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for organic reactions, and for the development of pharmaceuticals and other products.
Scientific Research Applications
Crystal Structure and Chemical Analysis
The compound ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate exhibits interesting structural properties. Filali Baba et al. (2019) examined a closely related compound, illustrating its nearly planar oxoquinoline unit and the nearly perpendicular orientation of the acetate substituent. The study detailed how weak hydrogen bonds and π–π interactions contribute to the compound's stability and structure in a three-dimensional network (Filali Baba et al., 2019).
Synthesis and Chemical Reactions
The synthesis and reactivity of related compounds have been explored. For example, Nguyen et al. (2019) detailed the synthesis of a compound from anthranilic acid, leading to various intermediates and products with potential biological activities (Nguyen et al., 2019). Additionally, El-Azab et al. (2016) reported on the molecular structure, electron density distribution, and potential inhibitory activity against pyrrole inhibitors of a similar compound (El-Azab et al., 2016).
Applications in Biological and Pharmaceutical Sciences
In the realm of biomedical applications, Riadi et al. (2021) described the synthesis of a derivative and characterized its cytotoxic activity against human cancer cell lines. It was also found to inhibit VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
properties
IUPAC Name |
ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCKZHCZIGEKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate |
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